Nominal Mass Shift of +4 Da Enables Clear Analyte-IS Discrimination in MRM Mode
The trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative (CAS 1331383-23-3) provides a nominal mass increase of +4 Da compared to the unlabeled trans-Clopidogrel-MP Ethyl Ester Derivative (CAS 1331383-19-7) [1]. This mass difference is critical for multiple reaction monitoring (MRM) in LC-MS/MS, where the unlabeled compound would produce an identical m/z value, resulting in direct spectral interference and making accurate quantification impossible [1].
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 536.06 Da |
| Comparator Or Baseline | Unlabeled trans-Clopidogrel-MP Ethyl Ester Derivative (CAS 1331383-19-7): 532.0482 Da |
| Quantified Difference | Target compound mass is 4.0118 Da higher (approximately +4 Da nominal shift) |
| Conditions | Vendor-reported molecular weights; mass difference arises from substitution of 12C with 13C (+1 Da) and three 1H with 2H (+3 Da). |
Why This Matters
This mass shift is the minimum requirement for a viable SIL-IS, ensuring the target analyte and IS signals can be resolved in the mass spectrometer without crosstalk.
- [1] Hoelzel Biotech. Product data for CAS 1331383-23-3 and CAS 1331383-19-7. View Source
